molecular formula C17H20O2 B3050083 Benzene, 1,1'-[propylidenebis(oxymethylene)]bis- CAS No. 23556-91-4

Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-

Cat. No. B3050083
CAS RN: 23556-91-4
M. Wt: 256.34 g/mol
InChI Key: ANNDAFXCWSPYIU-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[propylidenebis(oxymethylene)]bis-, also known as 1,1-Diphenylpropane , is a chemical compound with the molecular formula C₁₅H₁₆ . It falls within the class of aromatic hydrocarbons and exhibits interesting structural features. The compound consists of two benzene rings connected by a central propylidene bridge, which contains two oxymethylene (CH₂O) groups. The systematic IUPAC name reflects this unique arrangement .


Synthesis Analysis

2 C₆H₅CHO + Base → 1,1-Diphenylpropane 


Molecular Structure Analysis

The compound’s molecular structure consists of two phenyl (benzene) rings connected by a central carbon atom. The propylidene bridge contains two oxygen atoms, forming the oxymethylene groups. The planar aromatic rings contribute to its stability and resonance delocalization. The 3D representation of 1,1-Diphenylpropane can be visualized using computational tools .

properties

IUPAC Name

1-phenylmethoxypropoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-2-17(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNDAFXCWSPYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525551
Record name 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-

CAS RN

23556-91-4
Record name 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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